6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide
Brand Name: Vulcanchem
CAS No.: 88696-62-2
VCID: VC17300631
InChI: InChI=1S/C8H8N4O/c9-5-11-8-10-4-6-2-1-3-13-7(6)12-8/h4H,1-3H2,(H,10,11,12)
SMILES:
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide

CAS No.: 88696-62-2

Cat. No.: VC17300631

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide - 88696-62-2

Specification

CAS No. 88696-62-2
Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
IUPAC Name 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide
Standard InChI InChI=1S/C8H8N4O/c9-5-11-8-10-4-6-2-1-3-13-7(6)12-8/h4H,1-3H2,(H,10,11,12)
Standard InChI Key OBDOUIMLSQBKHM-UHFFFAOYSA-N
Canonical SMILES C1CC2=CN=C(N=C2OC1)NC#N

Introduction

Structural Characterization and Nomenclature

Core Architecture

The compound features a bicyclic framework consisting of a pyran ring fused to a pyrimidine moiety. The pyran ring (6,7-dihydro-5H-pyrano) adopts a partially saturated conformation, while the pyrimidine component (pyrimidin-2-yl) remains aromatic. The cyanamide (-NH-C≡N) group at position 2 introduces electrophilic reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: A singlet at δ=4.224.85\delta = 4.22–4.85 ppm corresponds to the H-5 proton of the pyran ring, while aromatic protons resonate between δ=7.287.91\delta = 7.28–7.91 ppm .

  • 13C^{13}\text{C} NMR: Distinct signals at δ=34.03\delta = 34.03 ppm (CH, pyran C-5) and δ=57.45\delta = 57.45 ppm (C≡N) confirm the cyanamide substituent .

Infrared (IR) Spectroscopy

Key absorptions include:

  • νmax=2190cm1\nu_{\text{max}} = 2190 \, \text{cm}^{-1} (C≡N stretch)

  • νmax=1671cm1\nu_{\text{max}} = 1671 \, \text{cm}^{-1} (C=O stretch, if oxidized derivatives are present) .

Mass Spectrometry

The molecular ion peak at m/z=176.18m/z = 176.18 aligns with the molecular weight, while fragmentation patterns at m/z=149m/z = 149 (loss of HCN) and m/z=121m/z = 121 (pyranopyrimidine core) provide structural validation .

Synthetic Methodologies

One-Pot Multicomponent Synthesis

A scalable route involves the condensation of:

  • Aromatic aldehydes (e.g., 2,3-dichlorobenzaldehyde)

  • Malononitrile

  • Barbituric acid derivatives

Conditions:

ComponentMolar RatioCatalystSolventTemperatureYield (%)
Aldehyde1.0 mmolDABCOH2_2O25°C78–85
Malononitrile1.2 mmol(10 mol%)
Barbituric acid1.0 mmol

The reaction proceeds via Knoevenagel condensation, followed by cyclization and tautomerization .

Mechanistic Insights

  • Knoevenagel Adduct Formation: Aldehyde and malononitrile generate an α,β-unsaturated nitrile.

  • Michael Addition: Barbituric acid attacks the electrophilic carbon, forming a tetrahedral intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the pyrimidine nitrogen closes the pyran ring.

  • Cyanamide Installation: Post-cyclization functionalization introduces the -NH-C≡N group .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point257–258°CCapillary tube
Solubility (25°C)<0.1 mg/mL in H2_2OGravimetric analysis
logP1.82Computational (PubChem)

Stability Profile

  • Thermal Stability: Decomposes above 300°C without melting.

  • Photostability: UV-Vis studies indicate negligible degradation under ambient light .

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the cyanamide group to -NH2_2 or -SH may enhance bioavailability.

  • Target Identification: Proteomic profiling to map kinase inhibition spectra.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility.

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